N-cyclopentyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)17(23)21-15-14(13-9-5-6-10-19-13)22-25-16(15)18(24)20-12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBDSRLOPCPKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₄O₂S
- Molecular Weight : 358.5 g/mol
- CAS Number : 1251600-94-8
The compound is believed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Protein Kinases : The thiazole moiety is known to interact with various protein kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures could inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and MCF-7 (breast cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives can exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The specific activity of this compound against these pathogens requires further investigation but aligns with the broader efficacy observed in related compounds.
Case Studies
- In Vitro Studies :
- Antimicrobial Testing :
Synthesis and Derivatives
The synthesis of this compound involves several steps typical of thiazole chemistry:
- Formation of the thiazole ring via cyclization reactions.
- Introduction of the cyclopentyl group and amide functionalities through nucleophilic substitutions.
- Characterization using NMR and mass spectrometry to confirm structural integrity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Differences
The primary structural variations among analogs lie in the carboxamide substituent and additional functional groups. Below is a comparative analysis:
Key Observations:
- Cycloalkyl vs.
- Steric Effects : The cyclohexyl group in Analog 1 may hinder molecular rotation or binding compared to the smaller cyclopentyl group in the target compound.
Deviations in Analog 2:
- The (3-chloro-4-fluorophenyl)methylamine coupling step introduces halogenated aromaticity, requiring controlled conditions to avoid side reactions .
Q & A
Q. Optimization Factors :
- Temperature : Controlled reflux (70–100°C) to avoid side reactions .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Catalysts : Bases like DBU improve coupling yields .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (±2 ppm accuracy) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns .
Example : A discrepancy in the pyridine ring substitution pattern (2- vs. 3-position) can be resolved via NOESY NMR correlations .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer :
Focus on key structural motifs:
Thiazole Core : Modifications at position 4 (e.g., replacing 2-methylpropanamido with bulkier groups) may enhance target binding .
Pyridine Ring : Substitution at the 2-position (vs. 3- or 4-) improves solubility and interaction with hydrophobic pockets .
Cyclopentyl Group : Introducing polar substituents (e.g., hydroxyl) balances lipophilicity and metabolic stability .
Q. Hypothetical SAR Table :
| Substituent Position | Modification | Observed Effect (vs. Parent Compound) | Reference |
|---|---|---|---|
| Thiazole-4 | Bulkier acyl groups | Increased kinase inhibition potency | |
| Pyridine-2 | Halogenation (Cl/F) | Improved solubility | |
| Cyclopentyl | Hydroxyl addition | Reduced CYP450 metabolism |
Advanced: How should researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across studies)?
Q. Methodological Answer :
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
- Validate via orthogonal assays (e.g., SPR for binding, Western blot for target inhibition) .
Statistical Rigor :
- Apply two-tailed Student’s t-test with ≥3 replicates; report mean ± SEM .
Structural Confounds :
- Verify compound stability under assay conditions (e.g., DMSO concentration, pH) .
Example : A 10-fold IC₅₀ difference in kinase inhibition may arise from assay pH affecting the protonation state of the pyridine ring .
Advanced: What strategies improve the pharmacokinetic (PK) profile of this compound?
Q. Methodological Answer :
Solubility Enhancement :
- Introduce ionizable groups (e.g., tertiary amines) or use co-solvents (PEG-400) .
Metabolic Stability :
- Replace labile esters with amides; incorporate deuterium at metabolic hotspots .
Permeability :
- Reduce molecular weight (<500 Da) and adjust logP (2–3) via substituent tuning .
Case Study : Microwave-assisted synthesis () reduces reaction time, minimizing degradation byproducts that complicate PK studies .
Advanced: How can the biological target and mechanism of action be elucidated?
Q. Methodological Answer :
In Vitro Profiling :
- Screen against kinase panels or GPCR libraries to identify primary targets .
Molecular Docking :
- Use X-ray crystallography data (if available) or homology modeling for binding mode predictions .
Pathway Analysis :
- RNA sequencing or phosphoproteomics to map downstream effects (e.g., apoptosis vs. cell cycle arrest) .
Example : A thiazole derivative in showed >50% inhibition of EGFR kinase at 1 μM, suggesting a similar mechanism for the parent compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
